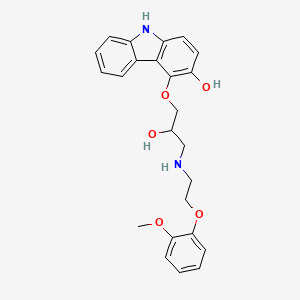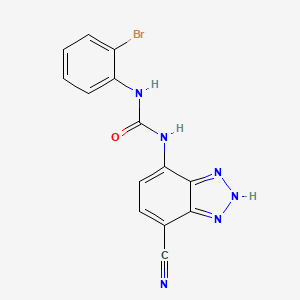
5-Chlor-N-(6-Phenylhexyl)-1-naphthalinsulfonamid
Übersicht
Beschreibung
SC-9, auch bekannt als N-(6-Phenylhexyl)-5-chlor-1-naphthalinsulfonamid, ist eine chemische Verbindung mit der Summenformel C22H24ClNO2S und einem Molekulargewicht von 401,95 g/mol . Es ist ein potenter Aktivator der Proteinkinase C in Gegenwart von Calciumionen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SC-9 beinhaltet die Reaktion von 5-Chlor-1-naphthalinsulfonylchlorid mit 6-Phenylhexylamin . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Reaktion abgeschlossen ist .
Industrielle Produktionsmethoden
Die industrielle Produktion von SC-9 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von großen Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend mit Techniken wie Umkristallisation oder Chromatographie gereinigt .
Chemische Reaktionsanalyse
Arten von Reaktionen
SC-9 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: SC-9 kann in Gegenwart von starken Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen mit Reduktionsmitteln auftreten.
Substitution: SC-9 kann an Substitutionsreaktionen teilnehmen, insbesondere an nukleophilen Substitutionen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
SC-9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird in Studien zur Aktivierung der Proteinkinase C und Signaltransduktionswege eingesetzt.
Medizin: Wird für seine potenziellen therapeutischen Wirkungen bei Krankheiten untersucht, bei denen die Proteinkinase C eine Rolle spielt.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
SC-9 entfaltet seine Wirkung durch Aktivierung der Proteinkinase C in Gegenwart von Calciumionen . Proteinkinase C ist eine Familie von Enzymen, die eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielen, einschließlich Zellwachstum, -differenzierung und -apoptose. SC-9 bindet an die regulatorische Domäne der Proteinkinase C, was zu ihrer Aktivierung und anschließenden Phosphorylierung von Zielproteinen führt .
Wissenschaftliche Forschungsanwendungen
SC-9 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving protein kinase C activation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in diseases where protein kinase C is implicated.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SC-9 involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 6-phenylhexylamine . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of SC-9 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
SC-9 undergoes several types of chemical reactions, including:
Oxidation: SC-9 can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions using reducing agents.
Substitution: SC-9 can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wirkmechanismus
SC-9 exerts its effects by activating protein kinase C in the presence of calcium ions . Protein kinase C is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. SC-9 binds to the regulatory domain of protein kinase C, leading to its activation and subsequent phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(6-Phenylhexyl)-5-chlor-1-naphthalinsulfonamid (NCM 119): Ein weiterer Aktivator der Proteinkinase C mit ähnlicher Struktur und Funktion.
Phorbolester: Potente Aktivatoren der Proteinkinase C, jedoch mit unterschiedlichen chemischen Strukturen und Wirkmechanismen.
Einzigartigkeit
SC-9 ist aufgrund seiner spezifischen Aktivierung der Proteinkinase C in Gegenwart von Calciumionen einzigartig, was es von anderen Aktivatoren unterscheidet, die möglicherweise kein Calcium zur Aktivierung benötigen .
Eigenschaften
IUPAC Name |
5-chloro-N-(6-phenylhexyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO2S/c23-21-15-8-14-20-19(21)13-9-16-22(20)27(25,26)24-17-7-2-1-4-10-18-11-5-3-6-12-18/h3,5-6,8-9,11-16,24H,1-2,4,7,10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXMTDYHFPRPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145437 | |
| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102649-78-5 | |
| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1680805.png)


![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)

![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)




